Diheptyl 5,5'-sulfanediyldipentanoate

Description

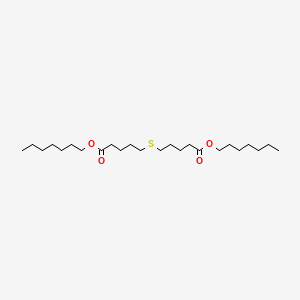

Diheptyl 5,5'-sulfanediyldipentanoate is a sulfur-bridged ester compound characterized by two pentanoate moieties linked via a sulfanediyldi (‒S‒) group at the 5,5' positions. The heptyl ester chains contribute to its lipophilic nature, while the central sulfur bridge may influence its electronic and steric properties.

Key structural features include:

- Heptyl ester chains: Long alkyl chains that enhance lipid solubility, impacting membrane permeability and bioavailability.

- Pentanoate backbone: A five-carbon carboxylic acid derivative, which may participate in hydrogen bonding or hydrophobic interactions.

Synthesis typically involves esterification of 5,5'-sulfanediyldipentanoic acid with heptanol under acidic or enzymatic conditions. Characterization methods such as FT-IR, UV-Vis spectroscopy, and electrochemical analysis (e.g., cyclic voltammetry) are critical for confirming structure and stability .

Properties

CAS No. |

25690-63-5 |

|---|---|

Molecular Formula |

C24H46O4S |

Molecular Weight |

430.7 g/mol |

IUPAC Name |

heptyl 5-(5-heptoxy-5-oxopentyl)sulfanylpentanoate |

InChI |

InChI=1S/C24H46O4S/c1-3-5-7-9-13-19-27-23(25)17-11-15-21-29-22-16-12-18-24(26)28-20-14-10-8-6-4-2/h3-22H2,1-2H3 |

InChI Key |

SHFQYJMSZAFBPV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCOC(=O)CCCCSCCCCC(=O)OCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Diheptyl 5,5’-sulfanediyldipentanoate typically involves the esterification of heptanoic acid with 5,5’-sulfanediyldipentanoic acid. The reaction is catalyzed by sulfuric acid, which acts as a dehydrating agent to facilitate the formation of the ester bonds. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of Diheptyl 5,5’-sulfanediyldipentanoate involves a continuous esterification process. The reactants are fed into a reactor where they are mixed with a catalyst, typically sulfuric acid. The reaction mixture is then heated to the desired temperature, and the product is continuously removed to drive the reaction to completion. The final product is purified through distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Diheptyl 5,5’-sulfanediyldipentanoate undergoes several types of chemical reactions, including:

Oxidation: The sulfide linkage can be oxidized to form sulfoxides or sulfones.

Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

Substitution: The ester groups can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.

Reduction: Lithium aluminum hydride is used in anhydrous ether as the solvent.

Substitution: Nucleophiles such as amines or alcohols are used under basic conditions.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohols.

Substitution: Substituted esters or amides.

Scientific Research Applications

Diheptyl 5,5’-sulfanediyldipentanoate has several applications in scientific research:

Chemistry: It is used as a model compound to study esterification and sulfide oxidation reactions.

Biology: It is used in the synthesis of biologically active molecules, particularly those with ester and sulfide functionalities.

Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable esters.

Industry: It is used as a plasticizer in the production of flexible PVC and other polymers.

Mechanism of Action

The mechanism of action of Diheptyl 5,5’-sulfanediyldipentanoate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical pathways. The sulfide linkage can be oxidized to form sulfoxides or sulfones, which can interact with cellular proteins and enzymes, potentially altering their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons between Diheptyl 5,5'-sulfanediyldipentanoate and analogous compounds, based on structural motifs and reported functionalities:

Functional Group Impact

- Sulfanediyldi vs. Hydantoin Bridges: The sulfur bridge in this compound may confer redox activity, unlike the rigid, hydrogen-bonding hydantoin bridges in Spinorphin derivatives. Hydantoin-based compounds exhibit anticonvulsant efficacy due to aromatic interactions and hydrogen bonding with biological targets , whereas sulfur bridges might prioritize membrane interaction over direct receptor binding. Electrochemical studies of Spinorphin analogs reveal pH-dependent behavior (pKa ~6.8–7.2), critical for bioavailability . Similar analyses for this compound could clarify its stability under physiological conditions.

- Ester vs. Sulfonate Groups: this compound’s ester groups enhance lipid solubility, contrasting with the hydrophilic sulfonate groups in Dipotassium 7-hydroxynaphthalene-1,3-disulphonate. This difference suggests divergent applications—lipophilic compounds may target intracellular pathways, while sulfonates excel in aqueous formulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.